![molecular formula C10H9F3O3 B443510 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid CAS No. 438473-98-4](/img/structure/B443510.png)

4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid

Übersicht

Beschreibung

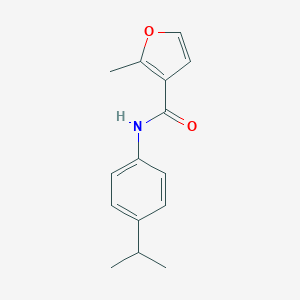

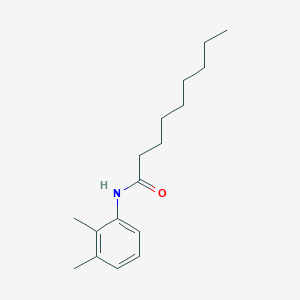

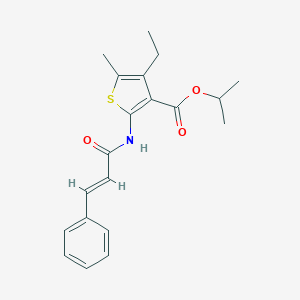

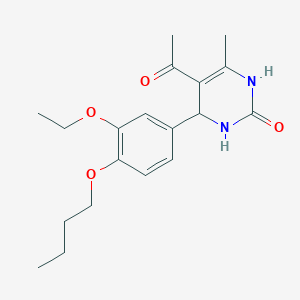

“4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C10H9F3O3 . It is related to 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, also known as Rofecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis, acute pain, and dysmenorrhea .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the condensation of various aldehydes/acetophenones with 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide resulted in the synthesis of various hydrazone derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation:c1cc(ccc1COCC(F)(F)F)C(=O)O . Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 302.7±42.0 °C at 760 mmHg, a vapor pressure of 0.0±0.7 mmHg at 25°C, and an enthalpy of vaporization of 57.3±3.0 kJ/mol . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Degradation and Environmental Stability

Research into the degradation processes of nitisinone, a compound structurally similar to 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid, highlights the importance of understanding chemical stability under various environmental conditions. This study employed LC-MS/MS to investigate nitisinone's stability, identifying major degradation products and their stability, which sheds light on the environmental behavior and potential risks and benefits of related compounds (Barchańska et al., 2019).

Antimicrobial and Antifungal Applications

Benzoic acid derivatives, including those structurally related to this compound, have been studied for their antimicrobial and antifungal properties. A review on benzoic acid used as food and feed additives revealed its ability to regulate gut functions, hinting at its potential for improving health via antimicrobial action in the digestive system (Mao et al., 2019).

Pharmacokinetic Analysis and Dietary Exposures

The pharmacokinetic behavior of benzoic acid in different species, including rats, guinea pigs, and humans, has been modeled to assess dietary exposures and interspecies uncertainties. This analysis provides a framework for understanding how related compounds, such as this compound, might behave in biological systems and their implications for human health (Hoffman & Hanneman, 2017).

Environmental and Health Regulations

The scientific substantiation of Maximum Permissible Concentrations (MPCs) for benzoic acid and sodium benzoate in water, based on modern data, reflects the ongoing need to evaluate and regulate the environmental and health impacts of chemical compounds. Such research underscores the importance of understanding the concentrations at which related chemicals, including this compound, can be safely present in environmental matrices (Zholdakova et al., 2021).

Wirkmechanismus

Target of Action

It is commonly used as an intermediate in the production of pesticides . Pesticides typically target pests’ nervous systems or metabolic pathways, disrupting their normal functions and leading to their death .

Mode of Action

As a pesticide intermediate, it likely interacts with its targets by binding to specific receptors or enzymes, thereby inhibiting their normal function .

Biochemical Pathways

As a pesticide intermediate, it likely affects pathways related to the survival and reproduction of pests .

Pharmacokinetics

As a pesticide intermediate, its bioavailability would be crucial for its effectiveness .

Result of Action

As a pesticide intermediate, it likely leads to the death of pests by disrupting their normal physiological functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid. Factors such as temperature, pH, and presence of other chemicals can affect its stability and effectiveness .

Eigenschaften

IUPAC Name |

4-(2,2,2-trifluoroethoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)6-16-5-7-1-3-8(4-2-7)9(14)15/h1-4H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTMGMCOMQTWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B443427.png)

![4-bromo-N'-[(2-chloro-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B443430.png)

![5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide](/img/structure/B443434.png)

![N-benzyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B443435.png)

![(5E)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B443436.png)

![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B443442.png)

![4-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B443444.png)

![Butyl 4-[(ethylsulfonyl)amino]benzoate](/img/structure/B443445.png)

![N-(3-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B443447.png)

![N-benzyl-5-[(4-tert-butylphenoxy)methyl]furan-2-carboxamide](/img/structure/B443450.png)